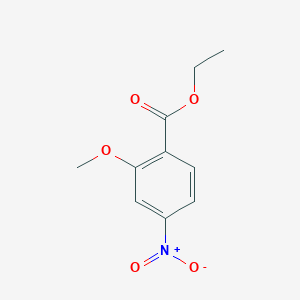

2-Methoxy-4-nitro-benzoic acid ethyl ester, 97%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

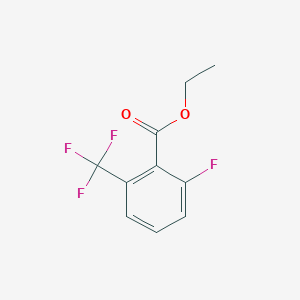

2-Methoxy-4-nitro-benzoic acid ethyl ester is a derivative of 2-Methoxy-4-nitrobenzoic acid . The molecular formula of 2-Methoxy-4-nitrobenzoic acid is C8H7NO5 and it has an average mass of 197.145 Da . It is an alkoxybenzoic acid derivative .

Synthesis Analysis

2-Methoxy-4-nitrobenzoic acid has been reported to be synthesized by reacting 2-hydroxy-4-nitrobenzoic acid with methyl iodide . The reaction was characterized by 1H and 13C-NMR spectra .Molecular Structure Analysis

The molecular structure of 2-Methoxy-4-nitrobenzoic acid can be analyzed using the ChemSpider ID 68287 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Applications De Recherche Scientifique

Nonlinear Optical (NLO) Materials

- NLO materials find applications in laser spectroscopy, optical modulators, optical communication, and data storage. Ethyl 2-methoxy-4-nitrobenzoate exhibits NLO properties due to its conjugated π-electron system. These materials are crucial for advancing technologies like high-speed information processing and sensors .

Benzylic Position Reactions

- The benzylic position in this compound is reactive. It undergoes various reactions, including:

Continuous-Flow Synthesis of Benzocaine

- Researchers have used Ethyl 2-methoxy-4-nitrobenzoate in the synthesis of benzocaine, a local anesthetic. The compound serves as an intermediate in the two-step process, starting with esterification and followed by reduction of the nitro group .

Mécanisme D'action

Target of Action

Ethyl 2-methoxy-4-nitrobenzoate, also known as 2-Methoxy-4-nitro-benzoic acid ethyl ester, is a type of nitro compound Nitro compounds are a significant class of nitrogen derivativesNitro compounds generally interact with various biological molecules due to their high reactivity .

Mode of Action

The nitro group (−NO2) is a hybrid of two equivalent resonance structures, resulting in a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character influences the compound’s interaction with its targets.

Biochemical Pathways

Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These reactions suggest that nitro compounds like Ethyl 2-methoxy-4-nitrobenzoate could potentially influence a variety of biochemical pathways.

Pharmacokinetics

The polar character of the nitro group in nitro compounds results in lower volatility compared to ketones of about the same molecular weight . This could potentially influence the compound’s bioavailability.

Propriétés

IUPAC Name |

ethyl 2-methoxy-4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-3-16-10(12)8-5-4-7(11(13)14)6-9(8)15-2/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHTSRBLYVZWEQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-methoxy-4-nitrobenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.